Itaconyl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H40N7O19P3S |
|---|---|
Molecular Weight |
879.6 g/mol |
IUPAC Name |
4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C26H40N7O19P3S/c1-13(25(39)40)8-16(35)56-7-6-28-15(34)4-5-29-23(38)20(37)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(36)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-12,14,18-20,24,36-37H,1,4-10H2,2-3H3,(H,28,34)(H,29,38)(H,39,40)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
NFVGYLGSSJPRKW-CITAKDKDSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O |
Origin of Product |
United States |
Biosynthesis and Catabolic Pathways of Itaconyl Coa
Enzymatic Formation of Itaconyl-CoA from Itaconate
The conversion of itaconate to this compound is a critical activation step that enables its further metabolism. This process is catalyzed by different enzymes in mammalian and bacterial systems.
In mammalian cells, particularly in erythroid precursors, the enzyme Succinyl-CoA:Glutarate-CoA Transferase (SUGCT) is responsible for the formation of this compound. nih.govresearchgate.net SUGCT, encoded by the C7orf10 gene, is a mitochondrial CoA transferase. nih.govgenecards.org It catalyzes the reversible transfer of a CoA moiety from a donor molecule, such as succinyl-CoA or glutaryl-CoA, to itaconate. uniprot.org Specifically, SUGCT facilitates the exchange of the succinate (B1194679) from succinyl-CoA with itaconate, yielding this compound and succinate. researchgate.netmdpi.com This enzymatic activity is crucial in contexts of inflammation, where macrophage-derived itaconate can be taken up by other cells and converted to this compound, which then influences cellular metabolism, including heme synthesis. uniprot.orgmdpi.com Research has demonstrated that purified SUGCT effectively catalyzes the production of this compound from succinyl-CoA and itaconate. nih.gov
For a considerable time, it was proposed that Succinyl-CoA Synthetase (SCS), also known as succinate-CoA ligase, could catalyze the formation of this compound from itaconate. nih.govnih.gov SCS is a key enzyme in the citric acid cycle that reversibly converts succinyl-CoA to succinate, coupled with the phosphorylation of ADP or GDP. mdpi.comwikipedia.org However, recent studies have challenged this long-held assumption. nih.gov In vitro experiments have shown that neither ATP-specific nor GTP-specific SCS can effectively use itaconate as a substrate under the same conditions as succinate. nih.gov Furthermore, itaconate has been observed to act as a dose-dependent inhibitor of SCS activity. nih.gov While some metabolic models still consider SCS as a potential catalyst for this compound formation, direct evidence supporting this role in mammalian cells is lacking, with current findings pointing towards SUGCT as the primary enzyme for this conversion. nih.govnih.gov
Several pathogenic bacteria have evolved pathways to degrade itaconate, a host-derived antimicrobial metabolite. pnas.org A key initial step in this degradation is the activation of itaconate to this compound, catalyzed by a specific CoA transferase. pnas.orgmcgill.ca In bacteria such as Pseudomonas aeruginosa and Yersinia pestis, this function is carried out by Itaconate:Succinyl-CoA Transferase (IcT). pnas.orgoup.comasm.org These enzymes transfer a CoA group from succinyl-CoA to itaconate, enabling the bacterium to metabolize it further and persist within the host. asm.orgresearchgate.net The genes encoding these itaconate degradation enzymes, including IcT, are often crucial for the survival of these pathogens in macrophages. researchgate.net Interestingly, there is little homology between the itaconate-degrading enzymes of different bacterial species like Y. pestis and P. aeruginosa, suggesting a convergent evolution of this metabolic capability. mcgill.ca
Degradation Pathway of this compound
Once formed, this compound enters a degradation pathway that ultimately converts it into central metabolic intermediates. This pathway is conserved in both bacteria and is proposed to exist in mammalian systems. researchgate.netresearchgate.net
The second step in the itaconate degradation pathway involves the hydration of this compound. This reaction is catalyzed by this compound Hydratase (IcH), which adds a water molecule to the double bond of this compound to form (S)-Citramalyl-CoA. pnas.orgmcgill.cascholaris.ca This enzyme belongs to the lyase family, specifically the hydro-lyases. wikipedia.org In bacteria like Pseudomonas aeruginosa and Mycobacterium tuberculosis, IcH is a key component of the itaconate dissimilation pathway. pnas.orgnih.govrcsb.org The crystal structure of IcH from P. aeruginosa has been analyzed, providing insights into its catalytic mechanism. nih.gov
The final step in the breakdown pathway is the cleavage of (S)-Citramalyl-CoA. This reaction is catalyzed by Citramalyl-CoA Lyase, which splits (S)-Citramalyl-CoA into pyruvate (B1213749) and acetyl-CoA. pnas.orgmcgill.capnas.org In mammals, this enzyme is known as CLYBL (Citrate Lyase Beta Like). researchgate.netnih.gov CLYBL is a mitochondrial enzyme that plays a role in detoxifying itaconate. nih.govuniprot.org Loss of CLYBL function in humans leads to the accumulation of upstream metabolites like citramalyl-CoA. researchgate.netnih.gov In bacteria, the homologous enzyme is often referred to as CcL. pnas.orgnih.gov For instance, in Mycobacterium tuberculosis, the enzyme Rv2498c has been identified as an (S)-Citramalyl-CoA lyase. researchgate.netpnas.org This cleavage reaction is vital for completing the degradation of itaconate and recycling its carbon atoms into central metabolism. pnas.orgresearchgate.net
Data Tables
Table 1: Enzymes Involved in this compound Metabolism
| Enzyme | Abbreviation | System | Function |
| Succinyl-CoA:Glutarate-CoA Transferase | SUGCT | Mammalian | Formation of this compound from itaconate and succinyl-CoA. nih.govuniprot.org |
| Succinyl-CoA Synthetase | SCS | General | Reversible conversion of succinyl-CoA to succinate; proposed but unlikely role in this compound synthesis. nih.govmdpi.com |
| Itaconate:Succinyl-CoA Transferase | IcT | Bacterial | Formation of this compound from itaconate and succinyl-CoA. pnas.orgasm.org |
| This compound Hydratase | IcH | Bacterial | Conversion of this compound to (S)-Citramalyl-CoA. pnas.orgnih.gov |
| Citramalyl-CoA Lyase | CLYBL / CcL | Mammalian / Bacterial | Cleavage of (S)-Citramalyl-CoA to pyruvate and acetyl-CoA. pnas.orgnih.gov |
Table 2: Substrates and Products in this compound Pathways
| Pathway Step | Substrate(s) | Enzyme | Product(s) |
| This compound Formation (Mammalian) | Itaconate, Succinyl-CoA | SUGCT | This compound, Succinate researchgate.netuniprot.org |
| This compound Formation (Bacterial) | Itaconate, Succinyl-CoA | IcT | This compound, Succinate pnas.org |
| This compound Hydration | This compound, H₂O | IcH | (S)-Citramalyl-CoA pnas.orgmcgill.ca |
| (S)-Citramalyl-CoA Cleavage | (S)-Citramalyl-CoA | CLYBL / CcL | Pyruvate, Acetyl-CoA pnas.orgnih.gov |
Interconversion Dynamics with Methylglutaconase
Methylglutaconase, also known as methylglutaconyl-CoA hydratase (MGTK) or this compound hydratase, is a key enzyme in the catabolism of this compound. semanticscholar.orgenzyme-database.org It catalyzes the reversible hydration and interconversion of several CoA esters. hmdb.ca The primary role of this enzyme in the context of itaconate metabolism is the conversion of this compound to citramalyl-CoA. semanticscholar.orgnih.govresearchgate.net This reaction is a critical step that prepares the carbon skeleton for cleavage and entry into central metabolic pathways. hmdb.cafoodb.ca
Research has established that methylglutaconase facilitates the interconversion between this compound, mesaconyl-CoA, and citramalyl-CoA. hmdb.cafoodb.ca In liver mitochondria, itaconate is first activated to this compound, which is then transformed into citramalyl-CoA by methylglutaconase. semanticscholar.org Citramalyl-CoA can subsequently be converted to mesaconyl-CoA by the same enzyme. semanticscholar.org This dynamic interplay highlights the catalytic versatility of methylglutaconase.
| Substrate | Enzyme | Product(s) |
| This compound | Methylglutaconase (MGTK) / this compound hydratase | Citramalyl-CoA |
| Citramalyl-CoA | Methylglutaconase (MGTK) | This compound, Mesaconyl-CoA |
This table summarizes the enzymatic reactions involving this compound and methylglutaconase.
Integration of this compound Catabolism with Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle Re-entry)
The catabolism of this compound ultimately feeds into the central carbon metabolism, specifically the Tricarboxylic Acid (TCA) cycle, ensuring the carbon atoms derived from itaconate can be utilized for energy production or biosynthesis. This integration is accomplished through the cleavage of a downstream intermediate into molecules that are direct substrates for the TCA cycle. biorxiv.org
Following the conversion of this compound to citramalyl-CoA, the subsequent and final step of the degradation pathway is catalyzed by the enzyme citramalyl-CoA lyase (CLYBL). nih.govfrontiersin.org CLYBL cleaves citramalyl-CoA into two fundamental metabolic building blocks: acetyl-CoA and pyruvate. nih.govresearchgate.netfrontiersin.orgbiorxiv.org
Both acetyl-CoA and pyruvate are pivotal molecules in cellular metabolism:
Acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase. frontiersin.org
Pyruvate can be transported into the mitochondria and converted into acetyl-CoA by the pyruvate dehydrogenase complex, thereby also fueling the TCA cycle. frontiersin.org
This pathway effectively channels carbon from itaconate into the cell's primary energy-generating cycle. researchgate.netbiorxiv.org Studies have shown that this complete degradation pathway, from itaconate to acetyl-CoA and pyruvate, occurs in liver mitochondria and is also utilized by various organisms, including Mycobacterium tuberculosis, to process itaconate. foodb.capnas.orgresearchgate.net In vivo tracing studies confirm that itaconate can fuel the TCA cycle via its conversion to acetyl-CoA, particularly in the liver and kidneys. biorxiv.org
| Intermediate | Enzyme | Products | Metabolic Fate (TCA Cycle Re-entry) |
| Citramalyl-CoA | Citramalyl-CoA Lyase (CLYBL) | Acetyl-CoA + Pyruvate | Acetyl-CoA enters the TCA cycle directly. Pyruvate is converted to Acetyl-CoA. |
This table outlines the final step of this compound catabolism and the entry of its products into the TCA cycle.
Enzymatic Targets and Molecular Mechanisms of Itaconyl Coa Action
Inhibition of Methylmalonyl-CoA Mutase (MCM/MUT) Activity
Itaconyl-CoA is a potent inhibitor of the vitamin B12-dependent enzyme Methylmalonyl-CoA Mutase (MCM), also known as MUT. researchgate.netmdpi.comnih.gov This inhibition has profound effects on several interconnected metabolic pathways.
Mechanistic Basis: Biradical Adduct Formation with the 5′-deoxyadenosyl Moiety of Coenzyme B12
The inhibitory action of this compound on MCM is a result of a unique and irreversible mechanism. This compound acts as a suicide inactivator of both human and Mycobacterium tuberculosis MCM. nih.gov The process involves the formation of a stable biradical adduct between this compound and the 5′-deoxyadenosyl moiety of coenzyme B12 (adenosylcobalamin), the essential cofactor for MCM activity. nih.govbiorxiv.orgresearchgate.netbiorxiv.orgbiorxiv.org This reaction is initiated by the transfer of a radical from the B12 cofactor to this compound, leading to the formation of a stable carbon-centered radical on the this compound molecule and a cob(II)alamin radical. nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org This biradical adduct is remarkably stable in the presence of air and effectively traps the enzyme in an inactive state, preventing the completion of the catalytic cycle. nih.gov This inactivation is considered irreversible because the resulting adduct cannot be repaired by the cell's normal B12 salvage pathways. biorxiv.orgresearchgate.netbiorxiv.orgbiorxiv.org
Consequences for Cellular Vitamin B12 Levels and Cobalamin Metabolism
The irreversible inactivation of MCM by this compound has significant repercussions for cellular vitamin B12 homeostasis. The formation of the stable adduct effectively sequesters the B12 cofactor, leading to a decrease in the available pool of active adenosylcobalamin. biorxiv.orgresearchgate.netbiorxiv.orgbiorxiv.org This can result in a functional vitamin B12 deficiency at the cellular level, even in the presence of adequate systemic vitamin B12. nih.govfaseb.org Studies have shown that immune activation, which triggers itaconate production, can lead to reduced vitamin B12 levels in macrophages. nih.gov Furthermore, genetic deficiencies in the enzyme CLYBL, which is involved in the breakdown of itaconate, are associated with decreased circulating vitamin B12 levels, highlighting the in vivo relevance of this inhibitory mechanism. biorxiv.orgbiorxiv.orgbiorxiv.orgnih.gov The impaired cobalamin metabolism disrupts the normal function of B12-dependent pathways. mdpi.comnih.gov
Downstream Effects on Branched-Chain Amino Acid (BCAA) Metabolism and Fatty Acid Synthesis
The inhibition of MCM by this compound directly impacts the catabolism of branched-chain amino acids (BCAAs) such as valine and isoleucine, as well as odd-chain fatty acids. researchgate.netnih.govnih.gov MCM is a key enzyme in the final step of the degradation pathway of these molecules, catalyzing the conversion of methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle. researchgate.netmdpi.comnih.govnih.gov By blocking this step, this compound leads to the accumulation of methylmalonyl-CoA and its precursor, propionyl-CoA. researchgate.netnih.gov This disruption in BCAA metabolism has been observed in various cell types. researchgate.netbiorxiv.org
The altered balance of CoA species, particularly the increase in propionyl-CoA relative to acetyl-CoA, has a knock-on effect on fatty acid synthesis. researchgate.netnih.gov Specifically, the accumulation of propionyl-CoA can lead to an increase in the synthesis of odd-chain fatty acids (OCFAs), such as C15:0 and C17:0. nih.gov
Regulation of Heme Biosynthesis through 5-Aminolevulinate Synthase (ALAS2) Inhibition
In addition to its effects on MCM, this compound also plays a regulatory role in heme biosynthesis by directly targeting the enzyme 5-aminolevulinate synthase (ALAS2).
Competitive Inhibitory Kinetics with Erythroid-Specific ALAS2
This compound acts as a competitive inhibitor of the erythroid-specific isoform of 5-aminolevulinate synthase (ALAS2), which is the first and rate-limiting enzyme in the heme synthesis pathway in developing red blood cells. mdpi.comresearchgate.netnih.govnih.govdntb.gov.ua this compound competes with the natural substrate of ALAS2, succinyl-CoA. mdpi.comuniprot.orggenecards.org Kinetic studies have determined the inhibition constant (Ki) of this compound for ALAS2 to be approximately 100 μM. mdpi.comuga.edu
Modulation of Propionate (B1217596) Metabolism Pathways in Pathogenic Microorganisms
This compound, the coenzyme A thioester of itaconate, plays a significant role in the host's chemical defense against pathogenic microorganisms by disrupting key metabolic pathways. Its primary impact is on propionate metabolism, a crucial pathway for various pathogens, including Mycobacterium tuberculosis, that rely on fatty acids and cholesterol as carbon sources during infection.
While the parent compound, itaconate, is a known direct inhibitor of isocitrate lyase (ICL) and methylisocitrate lyase (MCL), key enzymes of the glyoxylate (B1226380) shunt and methylcitrate cycle respectively, this compound exerts its influence on these pathways indirectly. pnas.orgnih.govfrontiersin.org The antimicrobial activity of itaconate is often attributed to its ability to inhibit ICL and MCL, which are essential for bacteria to survive on acetate (B1210297) or propionate. nih.gov
The action of this compound focuses on a different, yet related, enzymatic target: B-dependent methylmalonyl-CoA mutase (MCM). nih.govresearchgate.netjci.org By inhibiting MCM, this compound effectively blocks the canonical pathway for propionyl-CoA catabolism, which involves the conversion of methylmalonyl-CoA to the TCA cycle intermediate succinyl-CoA. frontiersin.orgnih.gov This blockade leads to the accumulation of propionyl-CoA, a toxic intermediate derived from sources like cholesterol catabolism. nih.gov The buildup of toxic propionyl-CoA places significant metabolic stress on the pathogen, forcing it to rely more heavily on alternative detoxification routes like the methylcitrate cycle, where MCL is the terminal enzyme. pnas.orgnih.gov Therefore, the inhibition of MCM by this compound indirectly exacerbates the metabolic disruption caused by itaconate's direct inhibition of MCL, creating a multi-faceted attack on the pathogen's ability to process propionate.
In Mycobacterium tuberculosis (Mtb), the metabolic disruption caused by this compound is particularly well-documented and serves as a prime example of its specific action on central carbon metabolism. pnas.orgjci.org Mtb relies heavily on the catabolism of host-derived lipids, such as cholesterol, which generates propionyl-CoA as a key intermediate. nih.gov The metabolism of this propionyl-CoA via the methylmalonyl-CoA mutase (MCM) pathway is critical for Mtb's growth and survival within the host, especially in the glucose-limited environment of the phagosome. nih.govnih.gov
This compound acts as a potent suicide inactivator of Mtb's methylmalonyl-CoA mutase (MCM). nih.govencyclopedia.pub The mechanism is highly specific; this compound intercepts the radical-based catalytic cycle of MCM. nih.gov The enzyme uses a 5'-deoxyadenosylcobalamin (coenzyme B) cofactor to generate a 5'-deoxyadenosyl radical, which typically initiates the isomerization of methylmalonyl-CoA to succinyl-CoA. nih.govbiorxiv.org However, in the presence of this compound, this highly reactive radical attacks the inhibitor instead of the natural substrate. nih.govencyclopedia.pub This reaction forms an exceptionally stable biradical adduct between the 5'-deoxyadenosyl moiety and this compound, effectively terminating the catalytic cycle and rendering the enzyme inactive. nih.gov
This irreversible inhibition of MCM by this compound, coupled with the direct inhibition of isocitrate lyase (ICL) and methylcitrate lyase by itaconate, creates a powerful, multi-pronged assault on Mtb's central metabolism. pnas.orgnih.gov It leads to the accumulation of toxic propionyl-CoA and cripples the pathogen's ability to utilize essential carbon sources, thereby restricting its growth. nih.govjci.orgnih.gov
In response, pathogens like Mtb have evolved defense mechanisms. pnas.org For instance, Mtb possesses an itaconate dissimilation pathway to degrade itaconate into less harmful pyruvate (B1213749) and acetyl-CoA. pnas.orgresearchgate.net Key enzymes in this pathway, such as itaconate:succinyl-CoA transferase (IcT), this compound hydratase (IcH), and (S)-citramalyl-CoA lyase (CcL), have been identified in Mtb. pnas.orgnih.gov The enzyme Rv2498c, a citramalyl-CoA lyase, is crucial for this detoxification, and its absence renders the bacterium more susceptible to itaconate. pnas.orgresearchgate.net
Data Tables
Table 1: Enzymatic Targets of Itaconate and this compound in Mycobacterium tuberculosis
| Target Enzyme | Inhibitor | Mechanism of Action | Metabolic Pathway Affected | Consequence for Bacterium | Citations |
|---|---|---|---|---|---|
| Isocitrate Lyase (ICL) | Itaconate | Direct competitive inhibition; covalent adduct formation | Glyoxylate Shunt, Methylcitrate Cycle | Blocks utilization of fatty acids and acetate; impairs persistence. | pnas.orgnih.govfrontiersin.orgnih.gov |
| Methylisocitrate Lyase (MCL) | Itaconate | Direct inhibition | Methylcitrate Cycle | Prevents detoxification of propionyl-CoA. | pnas.orgnih.govfrontiersin.org |
| Methylmalonyl-CoA Mutase (MCM) | This compound | Suicide inactivation; forms a stable biradical with coenzyme B | Propionate Catabolism | Blocks metabolism of propionyl-CoA from cholesterol/fatty acids; accumulation of toxic intermediates. | nih.govresearchgate.netjci.orgnih.gov |
| Aldolase | Itaconate | Concentration-dependent inhibition | Glycolysis | Interferes with central carbon metabolism. | pnas.orgnih.gov |
| Inosine Monophosphate Dehydrogenase (IMP) | Itaconate | Concentration-dependent inhibition | Purine Biosynthesis | Interferes with nucleotide synthesis. | pnas.orgnih.gov |
Biological Functions and Cellular Contexts of Itaconyl Coa
Contribution to Host Immune Response and Antimicrobial Mechanisms
Itaconyl-CoA is a key weapon in the arsenal (B13267) of the innate immune system, particularly within myeloid cells like macrophages. Its production is a hallmark of cellular activation in response to pathogens, and it directly contributes to the host's ability to control and eliminate microbial threats.
During an inflammatory response, macrophages undergo significant metabolic reprogramming. One of the most prominent changes is the production of itaconate, which is then converted into its CoA-thioester, this compound. nih.govresearchgate.net This conversion can be catalyzed by enzymes such as succinyl-CoA synthetase. researchgate.netuni.lu The generation of this compound within the macrophage is a critical step that enables specific effector functions.
A primary role of this compound is the regulation of metabolic pathways that are intertwined with immune signaling. frontiersin.org It achieves this, in part, by inhibiting the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT). nih.govmdpi.com This inhibition blocks the conversion of methylmalonyl-CoA to succinyl-CoA, a key intermediate in the Tricarboxylic Acid (TCA) cycle. nih.gov By modulating this pathway, this compound alters the metabolic state of the macrophage, which in turn influences its inflammatory phenotype and function. frontiersin.orgfrontiersin.org The inactivation of MUT by this compound serves as a regulatory switch, linking cellular metabolism directly to the macrophage's immune status. nih.gov
The antimicrobial activity of the itaconate pathway extends to the direct action of this compound on bacteria. nih.gov Pathogens such as Mycobacterium tuberculosis (Mtb) rely on specific metabolic pathways for survival within the host macrophage, particularly the metabolism of propionyl-CoA derived from sources like cholesterol. nih.govresearchgate.net This metabolic route is essential for the pathogen to generate biomass under the glucose-limited conditions found inside a phagosome. nih.gov
This compound produced by the host macrophage directly targets and inhibits the bacterial version of methylmalonyl-CoA mutase (MCM). nih.govnih.gov It acts as a suicide inactivator, forming a stable, non-productive adduct with the enzyme's B12 coenzyme. nih.govnih.gov This irreversible inhibition effectively shuts down the pathogen's ability to process propionyl-CoA, thereby halting a crucial metabolic pathway required for its growth and virulence. researchgate.net By targeting bacterial MCM, this compound exemplifies a direct chemical warfare strategy employed by the host immune system to restrict pathogen proliferation. nih.govnih.gov
Influence on Metabolic Homeostasis and Coenzyme A Species Balance
The production of this compound significantly perturbs the delicate balance of cellular metabolism, particularly affecting central carbon metabolism and lipid synthesis. Its actions ripple through interconnected pathways, altering substrate availability and the pool of essential coenzymes.
This compound and its precursor, itaconate, exert a two-pronged disruption of the TCA cycle. First, itaconate itself is a potent competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain. nih.govdoaj.orgresearchgate.net This inhibition leads to the accumulation of succinate, a key signaling metabolite in inflammation. nih.govfrontiersin.org
Second, and more directly, this compound inhibits methylmalonyl-CoA mutase (MUT). nih.govdoaj.orgresearchgate.net This enzyme catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA, providing an anaplerotic route for carbons from the breakdown of odd-chain fatty acids and certain amino acids to enter the TCA cycle. nih.govresearchgate.net By blocking MUT, this compound limits the entry of these substrates into the TCA cycle at the level of succinyl-CoA, thereby altering the cycle's flux and the utilization of specific fuel sources. nih.gov This disruption can also deplete the mitochondrial pool of GTP through the consumption of succinyl-CoA synthetase activity for this compound formation. nih.gov
The inhibition of methylmalonyl-CoA mutase (MUT) by this compound has direct consequences for lipid metabolism, specifically leading to changes in fatty acid composition. nih.govdoaj.org The enzymatic block at MUT causes the accumulation of metabolites upstream in the pathway, most notably propionyl-CoA. nih.govnih.gov
Propionyl-CoA serves as the primary starter unit for the synthesis of odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). nih.govtaylorandfrancis.com In contrast, even-chain fatty acids are typically initiated by acetyl-CoA. The accumulation of propionyl-CoA resulting from MUT inhibition shifts the balance of available building blocks for fatty acid synthesis, favoring the production of OCFAs. nih.govnih.gov This alteration in fatty acid diversity can impact the composition of cellular membranes and the generation of lipid-derived signaling molecules. Studies have noted increases in odd-chain fatty acids like heptadecanoic acid in cells producing this compound. nih.gov
Involvement in Specific Cell Types and Tissue Microenvironments
The synthesis of itaconate, and therefore this compound, is predominantly restricted to activated myeloid cells, making its effects highly specific to certain cellular contexts and tissue locations. researchgate.net It is a key feature of the metabolic landscape in inflammatory microenvironments.
Itaconate production is a hallmark of activated macrophages and has also been identified in other myeloid cells such as neutrophils and dendritic cells, particularly in response to inflammatory stimuli or infection. nih.gov For instance, mature neutrophils have been identified as a primary source of itaconate within tendon injury sites, contributing to the regulation of local inflammation. nih.gov Similarly, tumor-associated macrophages and neutrophils can produce itaconate within the tumor microenvironment.
While this compound formation occurs intracellularly within these myeloid cells, its precursor itaconate can be secreted into the local environment. This allows it to be taken up by other non-myeloid cells, such as hepatocytes or erythroid precursors, where it can then be converted to this compound and exert its metabolic effects. nih.gov This intercellular transport makes this compound a mediator of metabolic crosstalk between immune cells and other cell types in tissues undergoing inflammation, infection, or sterile injury.
Data Tables
Table 1: Enzymatic Targets of Itaconate and this compound This table summarizes the primary enzymes inhibited by itaconate and its activated form, this compound, and the resulting metabolic consequences.
| Inhibitor | Enzyme Target | Affected Organism(s) | Consequence of Inhibition |
|---|---|---|---|
| Itaconate | Succinate Dehydrogenase (SDH/Complex II) nih.govresearchgate.net | Mammals, Bacteria | Accumulation of succinate, altered TCA cycle flux. nih.gov |
| This compound | Methylmalonyl-CoA Mutase (MUT/MCM) nih.govnih.gov | Mammals, Mycobacterium tuberculosis | Blocks conversion of methylmalonyl-CoA to succinyl-CoA, restricting bacterial growth and altering host fatty acid synthesis. nih.govnih.gov |
Table 2: Metabolic Impact of this compound Formation This table outlines the key metabolic pathways affected by the presence of this compound and the resulting changes in metabolite levels.
| Affected Pathway | Key Mechanism | Resulting Metabolic Change |
|---|---|---|
| TCA Cycle nih.gov | Inhibition of MUT by this compound. nih.gov | Reduced entry of carbon into the TCA cycle via succinyl-CoA. nih.gov |
| Fatty Acid Synthesis nih.gov | Accumulation of propionyl-CoA due to MUT inhibition. nih.govnih.gov | Increased synthesis of odd-chain fatty acids. nih.govnih.gov |
| Propionate (B1217596) Metabolism nih.govresearchgate.net | Suicide inactivation of bacterial MCM by this compound. nih.gov | Blockade of a critical pathway for bacterial survival on lipid-derived carbon sources. researchgate.net |
Immune Cells, Particularly Activated Macrophages, and Inflammatory Responses
This compound is a critical metabolic intermediate that plays a significant role in the regulation of immune responses, particularly within activated macrophages. mdpi.com Macrophages, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), undergo profound metabolic reprogramming. researchgate.netnih.govjci.org A key feature of this reprogramming is the production of large quantities of itaconate, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate. researchgate.netnih.gov This conversion is catalyzed by the enzyme aconitate decarboxylase 1 (ACOD1), also known as immune-responsive gene 1 (Irg1). researchgate.netnih.govnih.gov
Once produced in the mitochondria, itaconate can be converted to its activated form, this compound. frontiersin.orgnih.gov This activation potentiates the biological activities of itaconate, allowing it to participate in a broader range of cellular processes, including covalent protein modification. mdpi.com The formation of this compound from itaconate is catalyzed by succinyl-CoA:glutarate-CoA transferase (SUGCT). nih.govresearchgate.net In LPS-stimulated macrophages, the levels of this compound increase, which corresponds with a reduction in vitamin B12 levels. nih.gov
This compound exerts its immunomodulatory effects through several mechanisms. One key action is the inhibition of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT). nih.govnih.govresearchgate.net By forming an adduct with the B12 coenzyme, this compound inactivates MUT, leading to disruptions in branched-chain amino acid and odd-chain fatty acid metabolism. nih.govnih.govmdpi.com This inhibition has been shown to have antimicrobial effects, for instance, by preventing the growth of Mycobacterium tuberculosis that relies on propionate metabolism. jci.org
Furthermore, the conversion of itaconate to this compound may act as a "CoA sink," impacting other coenzyme A-dependent processes, which could influence macrophage polarization and immune function. nih.govmdpi.com The electrophilic nature of itaconate and its derivative this compound allows them to modify proteins via alkylation of cysteine residues, altering their function and impacting signaling pathways that control inflammation. nih.govnih.gov
| Cell Type | Stimulus | Key Enzyme | Product | Primary Effect |
| Activated Macrophage | Lipopolysaccharide (LPS) | ACOD1 (Irg1) | Itaconate | Precursor for this compound |
| Activated Macrophage | Inflammatory signals | SUGCT | This compound | Inhibition of Methylmalonyl-CoA mutase (MUT) |
Erythroid Precursors and Mechanisms Underlying Anemia of Inflammation
Recent research has illuminated a direct role for this compound in the pathogenesis of anemia of inflammation, a condition characterized by impaired red blood cell production during chronic inflammatory states. nih.govresearchgate.netnih.gov While itaconate is produced by activated macrophages within erythroblastic islands in the bone marrow, it is not synthesized by erythroid cells themselves. researchgate.netnih.gov Instead, developing erythroid precursors can take up macrophage-derived itaconate from their microenvironment. nih.govresearchgate.net
Inside the erythroid precursor cells, itaconate is converted to this compound by the enzyme succinyl-CoA:glutarate-CoA transferase (SUGCT). nih.govnih.gov The resulting this compound acts as a potent competitive inhibitor of 5-aminolevulinate synthase 2 (ALAS2), the rate-limiting enzyme in the heme synthesis pathway in erythroid cells. nih.govresearchgate.netnih.gov By inhibiting ALAS2, this compound directly curtails the production of heme, a critical component of hemoglobin. nih.govnih.gov This leads to reduced hemoglobinization of developing red blood cells, a key factor contributing to anemia. nih.govresearchgate.net
This mechanism provides a crucial link between macrophage activation during inflammation and the suppression of erythropoiesis, independent of the well-established role of iron restriction. researchgate.netnih.gov The inhibition of heme synthesis by this compound at the level of ALAS2 catalysis is a key contributor to the development of anemia of inflammation. nih.govnih.gov
In addition to its direct effect on heme synthesis, itaconate exposure in erythroid precursors leads to broader metabolic changes. These include the accumulation of metabolites such as succinate, propionyl-CoA, and methylmalonic acid, likely due to the inhibitory effects of this compound on enzymes like methylmalonyl-CoA mutase. nih.govresearchgate.net
| Process | Cell Type | Metabolite/Enzyme | Mechanism of Action | Outcome |
| Itaconate Uptake | Erythroid Precursor | Itaconate | Transport from macrophage microenvironment | Intracellular accumulation of itaconate |
| This compound Synthesis | Erythroid Precursor | SUGCT | Conversion of itaconate to this compound | Production of this compound |
| Heme Synthesis Inhibition | Erythroid Precursor | This compound | Competitive inhibition of ALAS2 | Decreased heme and hemoglobin production |
| Anemia Pathogenesis | --- | --- | --- | Contributes to anemia of inflammation |
Contributions to Metabolic Processes in Liver and Kidney Tissues
The metabolic impact of itaconate and its derivative, this compound, extends to major metabolic organs such as the liver and kidneys. Early studies identified that liver mitochondria can metabolize itaconate. nih.govresearchgate.net It was proposed that itaconate is first activated to this compound, which is then further processed. researchgate.net More recent studies using stable isotope tracing have confirmed that various cell types, including liver cells (Huh7, HepG2), can take up itaconate and metabolize it into this compound. researchgate.netmdpi.com
In liver cells, this compound plays a role in regulating central metabolic pathways. researchgate.net Similar to its function in macrophages, this compound inhibits methylmalonyl-CoA mutase (MUT), thereby affecting the metabolism of branched-chain amino acids and altering the balance of coenzyme A species. nih.govresearchgate.netmdpi.com This can consequently impact fatty acid diversity and other CoA-dependent processes. nih.govmdpi.com There is also evidence suggesting that itaconate metabolism, likely through this compound, can serve as a "CoA sink," which may influence fatty acid metabolism and other related pathways in the liver. researchgate.net Itaconate has been shown to attenuate liver phosphofructokinase 2 (PFK2) activity, affecting glycolysis. nih.gov
In the context of kidney function, itaconate and its derivatives have been investigated for their protective roles in acute kidney injury (AKI). nih.gov While much of the research focuses on the anti-inflammatory and antioxidant effects of itaconate itself, the underlying metabolic shifts involve its conversion to this compound. nih.gov The inhibition of MUT by this compound is a conserved mechanism across different cell types and is relevant in the kidney as well. researchgate.netmdpi.comnih.gov Dysregulation of CoA-dependent metabolism, including the metabolism of fatty acids and amino acids, is a feature of various kidney diseases. mdpi.com Given that this compound directly modulates CoA pools and related enzymatic activities, it is positioned as a key player in the metabolic reprogramming that occurs in renal pathologies. nih.govmdpi.com
| Organ | Cell Type | Metabolic Effect of this compound | Affected Pathway |
| Liver | Hepatocytes | Inhibition of methylmalonyl-CoA mutase (MUT) | Branched-chain amino acid metabolism |
| Liver | Hepatocytes | Alteration of CoA pools ("CoA sink") | Fatty acid metabolism, Glycolysis |
| Kidney | Renal cells | Inhibition of methylmalonyl-CoA mutase (MUT) | Amino acid metabolism, CoA metabolism |
Advanced Research Methodologies for Itaconyl Coa Investigation
Quantitative Metabolomics Approaches
Quantitative metabolomics provides a powerful lens to observe the dynamics of itaconyl-CoA and its related metabolites within a biological system. These approaches are crucial for understanding the metabolic impact of itaconate.
Isotope tracing is a fundamental technique used to map the flow of atoms through metabolic pathways. By introducing substrates labeled with stable isotopes, such as ¹³C, researchers can track their conversion into downstream metabolites, thereby quantifying metabolic fluxes.
In the context of this compound, ¹³C-itaconate tracing has been employed to follow the degradation pathway of itaconate. Studies have used uniformly labeled ¹³C₅-itaconate to trace its metabolism in various cell types and in vivo. nih.govbiorxiv.org For instance, mass spectrometry-based metabolomic tracing in dimethyl sulfoxide-induced MEL cells cultured with ¹³C₅-itaconate demonstrated the intracellular accumulation of the labeled itaconate, confirming its uptake by these cells. nih.gov Subsequent analysis can then identify ¹³C-labeled downstream products, providing direct evidence of metabolic pathways.
Metabolic flux analysis (MFA) is a computational method that uses isotopic labeling data to calculate in vivo reaction rates. nih.govethz.chresearchgate.net For this compound, ¹³C-MFA can help to quantify the flux through pathways such as its conversion to citramalyl-CoA and ultimately to pyruvate (B1213749) and acetyl-CoA. biorxiv.orgfoodb.ca This technique is essential for understanding how different cellular conditions or genetic perturbations affect the rate of itaconate metabolism. For example, by using various ¹³C-labeled glucose tracers in parallel experiments, researchers can gain a comprehensive understanding of pathways like the pentose (B10789219) phosphate (B84403) pathway and glycolysis that intersect with this compound metabolism. mdpi.com The selection of the appropriate isotopic tracer is a critical step in designing ¹³C-MFA experiments to ensure the observability of fluxes within a proposed metabolic network. nih.gov
Key Findings from ¹³C-Itaconate Tracing Studies:
| Finding | Experimental System | Reference |
| Itaconate is taken up by erythroid precursor cells and metabolized. | Differentiating MEL cells with ¹³C₅-itaconate | nih.gov |
| In vivo, itaconate is rapidly cleared from plasma and fuels TCA cycle metabolism in the liver and kidneys. | In vivo ¹³C itaconate tracing in mice | biorxiv.org |
| Itaconate is converted to acetyl-CoA, mesaconate, and citramalate (B1227619) in mitochondria. | In vivo ¹³C itaconate tracing in mice | biorxiv.org |
| Itaconate treatment leads to the accumulation of this compound in Huh7 cells. | Huh7 cells treated with itaconate | nih.govresearchgate.net |
| ¹³C-labeling from [¹³C]AcAc into mitochondrial itaconate is dependent on the enzyme SCOT. | SCOT knockout bone marrow-derived macrophages | nih.gov |
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the sensitive and specific quantification of this compound and its associated metabolites. nih.govnih.govnih.govhmdb.ca This technique allows for the separation of complex biological mixtures and the precise measurement of metabolite concentrations.
LC-MS/MS methods have been developed for the accurate quantification of itaconic acid and its isomers, mesaconate and citraconate, in biological samples. nih.govresearchgate.net These methods often achieve a low limit of quantification, enabling the detection of these metabolites even at low physiological concentrations. nih.govlcms.czwaters.com For the analysis of this compound itself, which has a molecular weight corresponding to an m/z of 880.1379, LC-MS can detect its accumulation in cells treated with itaconate. nih.govresearchgate.netmdpi.com The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragment ions of the target analytes. lcms.cz
LC-MS/MS Parameters for Itaconate and Related Metabolites:
| Analyte | Precursor Ion (m/z) | Fragment Ion (m/z) | Chromatographic Method | Reference |
| Itaconic Acid | Varies | Varies | Reversed-phase UPLC | lcms.czwaters.com |
| This compound | 880.1379 | Not specified | Not specified | nih.govresearchgate.netmdpi.com |
| Itaconate, Mesaconate, Citraconate | Varies | Varies | HPLC-MS/MS | nih.govresearchgate.net |
Biochemical and Structural Biology Techniques
Biochemical and structural biology approaches provide detailed mechanistic insights into the enzymes that interact with this compound, revealing their catalytic functions and regulatory mechanisms.
The in vitro study of enzymes involved in this compound metabolism relies on the production of pure, active enzymes through recombinant DNA technology. nih.govresearchgate.netnih.govwikipedia.org Genes encoding enzymes such as this compound hydratase, citramalyl-CoA lyase, and methylmalonyl-CoA mutase are cloned and expressed in suitable host systems, like E. coli, to obtain large quantities of the protein for characterization. nih.govnih.gov
Once purified, the kinetic parameters of these enzymes, such as the Michaelis constant (Kₘ) and the catalytic rate (kcat), can be determined. These parameters quantify the enzyme's affinity for its substrates and its catalytic efficiency. For example, kinetic assays have shown that this compound acts as a competitive inhibitor of recombinant 5-aminolevulinate synthase 2 (ALAS2), with an inhibitory constant (Ki) of 100 ± 20 μM. nih.gov Similarly, the kinetic parameters of Mycobacterium tuberculosis methylmalonyl-CoA mutase (Mtb MCM) have been determined and found to be comparable to its human homolog. nih.gov
Kinetic Parameters of Enzymes Interacting with this compound:
| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Reference |
| 5-aminolevulinate synthase 2 (ALAS2) | This compound (inhibitor) | Ki | 100 ± 20 μM | nih.gov |
| 5-aminolevulinate synthase 2 (ALAS2) | Succinyl-CoA (substrate) | Kₘ | 10 ± 2 μM | nih.gov |
| Mycobacterium tuberculosis methylmalonyl-CoA mutase (Mtb MCM) | Not specified | Not specified | Comparable to human homolog | nih.gov |
Spectroscopic and crystallographic techniques are employed to investigate the three-dimensional structure and electronic properties of enzymes when bound to this compound. These methods provide a detailed view of the enzyme's active site and the molecular interactions that govern catalysis and inhibition.
Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in studying the interaction of this compound with B₁₂-dependent methylmalonyl-CoA mutase (MCM). nih.gov EPR studies revealed that the addition of this compound to human or Mtb MCM leads to the formation of a distinct and stable biradical species, providing insight into the mechanism of suicide inactivation. nih.govnih.gov
X-ray crystallography allows for the determination of the high-resolution atomic structure of enzyme-ligand complexes. The crystal structure of Mtb MCM bound to a derivative of this compound has been solved, revealing the precise arrangement of the inhibitor within the active site. nih.govnih.gov This structural information is consistent with spectroscopic data and helps to explain why the repair of the inhibited enzyme is impeded. nih.gov Similarly, protein crystallography has been used to elucidate the catalytic center and substrate-binding pocket of this compound hydratase (PaIch) from Pseudomonas aeruginosa. nih.gov
Cellular and In Vitro Model Systems
To understand the physiological relevance of this compound, researchers utilize a variety of cellular and in vitro models. These systems allow for the investigation of this compound metabolism in a controlled environment that can mimic specific biological contexts.
Cellular models, such as cultured mammalian cells, are widely used to study the metabolic effects of itaconate and the formation of this compound. nih.govnih.govresearchgate.net For example, studies have used hepatoma cell lines like Huh7 and HepG2, as well as macrophage cell lines like RAW 264.7, to investigate how itaconate treatment alters metabolic pathways. nih.govresearchgate.netfrontiersin.org These studies have shown that itaconate is taken up by diverse cell types and can lead to the accumulation of this compound, which in turn affects pathways like branched-chain amino acid metabolism. nih.govresearchgate.net Erythroid precursor cells, such as murine erythroleukemia (MEL) cells, have been used as a model to demonstrate that this compound inhibits heme synthesis. nih.gov
In vitro systems, often consisting of isolated mitochondria or purified enzymes, are used to dissect specific biochemical reactions. nih.govbiorxiv.org For example, in vitro assays with purified succinate (B1194679) dehydrogenase have confirmed that itaconate is a competitive inhibitor of this enzyme. mdpi.com Furthermore, studies using isolated liver mitochondria were among the first to document the degradation of itaconate to pyruvate and acetyl-CoA, a process involving the formation of this compound. biorxiv.orgfoodb.ca These cell-free systems are crucial for validating the function of specific enzymes and transporters involved in this compound metabolism.
Mammalian Cell Culture Models for Functional Studies
Mammalian cell culture systems are indispensable for investigating the functional consequences of itaconate and this compound in a controlled environment. Researchers utilize various cell types, including immune, liver, and erythroid cells, to dissect the cell-specific impacts of this metabolite.
Immune Cells: Macrophage cell lines, such as murine RAW264.7 and bone marrow-derived macrophages (BMMs), are primary models for studying this compound's role in immunometabolism. researchgate.netnih.gov Studies have shown that upon stimulation with lipopolysaccharide (LPS), macrophages significantly increase the production of itaconate, the precursor to this compound. researchgate.net Isotope tracing and mass spectrometry in these cells reveal that itaconate is converted to this compound, which in turn inhibits methylmalonyl-CoA mutase (MUT), impacting branched-chain amino acid (BCAA) metabolism and altering the balance of various CoA species. researchgate.netnih.gov
Liver Cells: Human hepatoma cells (e.g., Huh7) have been used to study the broader metabolic effects of itaconate. researchgate.net In these cells, itaconate acts as a competitive inhibitor of succinate dehydrogenase (SDH), leading to the accumulation of succinate. researchgate.netnih.gov Early research also noted that itaconate could suppress glycolysis in liver cells, highlighting its role as a metabolic regulator. researchgate.net
Erythroid Cells: Murine erythroleukemia (MEL) cells serve as a model for developing erythroblasts to study the impact of this compound on red blood cell formation. nih.gov Research using these cells has demonstrated that they can import itaconate, which is then converted to this compound by the enzyme succinyl-CoA:glutarate-CoA transferase (SUGCT). nih.gov This endogenously synthesized this compound acts as a competitive inhibitor of 5-aminolevulinate synthase 2 (ALAS2), the rate-limiting enzyme in heme synthesis, thereby impairing hemoglobinization. nih.gov This finding provides a molecular link between inflammation-associated itaconate production and anemia. nih.gov
The table below summarizes key findings from studies using mammalian cell culture models.
| Cell Line | Model For | Key Research Finding | Reference |
| RAW264.7 | Murine Macrophages | Endogenously produce itaconate upon LPS stimulation; itaconate is converted to this compound, which inhibits methylmalonyl-CoA mutase. | researchgate.netresearchgate.netnih.gov |
| Huh7 | Human Liver Cells | Itaconate competitively inhibits succinate dehydrogenase (SDH), leading to succinate accumulation. | researchgate.net |
| A549 | Human Lung Cells | Itaconate treatment leads to dose-dependent inhibition of succinate-driven respiration. | researchgate.net |
| MEL | Murine Erythroblasts | Itaconate is taken up and converted to this compound by SUGCT; this compound competitively inhibits ALAS2, the first enzyme in heme synthesis. | nih.gov |
| BMMs | Murine Macrophages | Host-derived itaconate is crucial for controlling intracellular replication of the pathogen Coxiella burnetii. | nih.gov |
Bacterial Culture Systems for Pathogenicity and Metabolic Inhibition Research
Bacterial culture systems are critical for understanding the antimicrobial properties of itaconate and the role of this compound in pathogen metabolism. These studies often involve growing bacteria in specific media to assess growth inhibition and dissect metabolic pathways.
Itaconate exhibits antimicrobial activity against a range of pathogens, and its CoA-esterified form, this compound, is a key effector molecule. nih.govmcgill.ca Pathogens such as Salmonella enterica, Pseudomonas aeruginosa, and Yersinia pestis have evolved enzymatic pathways to degrade itaconate, underscoring its importance as a host defense mechanism. mcgill.ca
Mycobacterium tuberculosis (Mtb): Research using Mtb has shown that this compound is a potent inhibitor of methylmalonyl-CoA mutase (MCM), an enzyme essential for propionate (B1217596) metabolism, which Mtb requires for survival under glucose-limiting conditions. nih.gov this compound acts as a suicide inactivator of Mtb MCM, forming a stable biradical adduct with the B12 coenzyme and derailing the enzyme's function. nih.gov Furthermore, Mtb strains with mutations in genes involved in itaconate degradation show reduced growth in itaconate-containing medium and in macrophages. researchgate.net
Coxiella burnetii: In axenic (cell-free) cultures, itaconate has been shown to inhibit the growth of C. burnetii, the causative agent of Q fever. nih.gov This direct antibacterial effect is distinct from its indirect effects within host macrophages. nih.gov
Rhodospirillum rubrum: In cell extracts of this isocitrate lyase-negative bacterium, itaconate was found to inhibit propionyl-CoA carboxylase, an enzyme in the ethylmalonyl-CoA pathway, thereby disrupting acetate (B1210297) assimilation. researchgate.net
The following table details the effects of itaconate and this compound on various bacteria studied in culture systems.
| Bacterial Species | Research Focus | Key Finding | Reference |
| Mycobacterium tuberculosis | Metabolic Inhibition | This compound is a suicide inactivator of methylmalonyl-CoA mutase (MCM), disrupting propionate metabolism. | nih.gov |
| Coxiella burnetii | Growth Inhibition | Itaconate directly inhibits bacterial replication in axenic culture media. | nih.gov |
| Rhodospirillum rubrum | Enzyme Inhibition | Itaconate inhibits propionyl-CoA carboxylase in cell extracts. | researchgate.net |
| Yersinia pestis | Detoxification | Possesses enzymes like this compound hydratase (Ich) and (S)-citramalyl-CoA lyase (Ccl) to degrade itaconate. | mcgill.ca |
In Vitro Enzymatic Synthesis and Purification of this compound for Biochemical Assays
To perform detailed biochemical and enzymatic assays, pure this compound is required. Its synthesis is typically achieved in vitro using purified enzymes, as chemical synthesis can be complex.
A primary method for the enzymatic synthesis of this compound involves the use of a CoA transferase. nih.gov Researchers have successfully used the Pseudomonas aeruginosa this compound transferase (PaIct) to catalyze the formation of this compound from the substrates itaconate and succinyl-CoA. nih.gov This approach is efficient as it does not require nucleotide cofactors like ATP or GTP. nih.gov
Conversely, studies have shown that succinate-CoA ligase (SCS), an enzyme once proposed to catalyze this reaction, is not capable of converting itaconate to this compound in vitro. nih.gov In fact, itaconate acts as an inhibitor of SCS activity in a dose-dependent manner. nih.gov
The purification of the synthesized this compound is often achieved using techniques like high-performance liquid chromatography (HPLC), which separates the target compound from substrates and byproducts, allowing for its use in highly sensitive biochemical assays, such as enzyme kinetics studies. buct.edu.cn
Genetic Perturbation and CRISPR-based Approaches in Research Models
Genetic engineering techniques are powerful tools for dissecting the pathways involving this compound. These methods allow researchers to manipulate specific genes to understand their function in the production and activity of itaconate and its derivatives.
Gene Knockout Models: A key example of genetic perturbation is the use of mice with a targeted deletion of the Acod1 gene (also known as Irg1), which encodes the enzyme that produces itaconate. nih.gov Macrophages derived from Acod1 knockout mice are unable to produce itaconate, and studies using these cells have been instrumental in confirming that host-derived itaconate is essential for controlling intracellular pathogens like C. burnetii. nih.gov Similarly, creating deletion mutants in bacteria, such as the deletion of the succinyl-CoA synthetase gene (sucCD) in Corynebacterium glutamicum, has been used to study the dynamics of CoA thioester pools. researchgate.net
CRISPR-based Approaches: Modern genome editing tools like CRISPR/Cas9 offer precise ways to alter genes involved in this compound metabolism. mq.edu.au While specific published studies applying CRISPR to directly edit this compound pathway genes are emerging, the technology provides immense potential. For instance, CRISPR could be used to introduce specific point mutations in the SUGCT gene to probe the mechanism of this compound synthesis or to knock out the gene entirely in various cell lines. nih.gov Furthermore, CRISPR-derived base editors, which can create precise nucleotide substitutions without causing double-strand breaks, could be employed to generate new alleles of metabolic enzymes to study their function with high precision. nih.gov These advanced strategies hold promise for creating more sophisticated models to investigate the complex roles of this compound in health and disease. mq.edu.au
Future Perspectives and Emerging Research Directions for Itaconyl Coa
Elucidation of Undiscovered Enzymatic Interactions and Novel Metabolic Branches
While the inhibition of methylmalonyl-CoA mutase (MUT) by itaconyl-CoA is a well-established interaction, the full spectrum of its enzymatic partners and the metabolic pathways they influence remains an active area of investigation. Future research is poised to identify and characterize novel enzymatic targets of this compound, potentially revealing previously unknown metabolic branch points and regulatory nodes.
One significant recent discovery is the identification of the erythroid-specific 5-aminolevulinate synthase (ALAS2) as a competitive inhibitor of this compound. uniprot.orgbiorxiv.orgnih.gov This finding has profound implications for understanding the anemia of inflammation, as ALAS2 is the rate-limiting enzyme in heme synthesis. uniprot.orgbiorxiv.orgnih.gov By inhibiting ALAS2, this compound can directly curtail heme production in developing red blood cells, linking immune activation with impaired erythropoiesis. uniprot.org This discovery opens up the possibility that this compound may interact with other enzymes involved in cofactor and building block biosynthesis.
Furthermore, the catabolism of itaconate itself presents opportunities for discovering new enzymatic functions. In some bacteria, itaconate is degraded to pyruvate (B1213749) and acetyl-CoA through a pathway involving this compound hydratase and (S)-citramalyl-CoA lyase. nih.govpnas.orgpnas.orgresearchgate.net The exploration of analogous or entirely novel catabolic routes in mammalian cells could uncover new enzymes and metabolic intermediates with unique biological activities. The potential for this compound to be a substrate for other, yet unidentified, enzymes could lead to the discovery of new metabolic fates for itaconate beyond its currently known roles.
Detailed Understanding of Regulatory Mechanisms Governing Intracellular this compound Levels
The intracellular concentration of this compound is a critical determinant of its biological effects. Therefore, a detailed understanding of the mechanisms that govern its synthesis and degradation is paramount. This compound is primarily synthesized from itaconate through the action of two enzymes: succinyl-CoA synthetase (SCS) and succinyl-CoA:glutarate-CoA transferase (SUGCT). biorxiv.orgnih.govnih.gov
Future research will likely focus on the intricate regulation of these enzymes. For instance, it has been shown that itaconate itself can inhibit the activity of SCS, suggesting a potential negative feedback loop that could fine-tune this compound production. nih.gov The specifics of this inhibition and whether it occurs under physiological conditions in different cell types are important areas for future study.
The regulation of SUGCT in the context of itaconate metabolism is another key area of interest. uniprot.orggenecards.org Understanding how the expression and activity of SUGCT are controlled in response to inflammatory stimuli or changes in metabolic state will provide crucial insights into the dynamic control of this compound levels. The tissue-specific expression of these enzymes also suggests that the regulation of this compound may vary significantly between different cell types and organs. genecards.org
Moreover, the process of this compound degradation, which in some organisms involves hydration to citramalyl-CoA, is another regulatory point. nih.govpnas.orgpnas.orgresearchgate.net Identifying the enzymes responsible for this compound turnover in mammalian cells and how their activities are regulated will be essential for a complete picture of this compound homeostasis.
Exploration of Broader Biological and Pathophysiological Implications Beyond Current Knowledge
The known inhibitory effects of this compound on MUT and ALAS2 already point to significant pathophysiological consequences, particularly in the context of immunity and metabolism. The inhibition of MUT disrupts branched-chain amino acid and odd-chain fatty acid metabolism, which can have far-reaching effects on cellular function. nih.govresearchgate.netmdpi.com The connection to ALAS2 inhibition provides a direct molecular link between inflammation and anemia. uniprot.orgbiorxiv.orgmdpi.com
Future research is expected to uncover even broader implications of this compound in various disease states. For example, given its impact on central metabolic pathways, this compound may play a role in metabolic disorders such as obesity and non-alcoholic fatty liver disease. biorxiv.org Its influence on mitochondrial metabolism also suggests potential involvement in neurological disorders where mitochondrial dysfunction is a key feature. frontiersin.org The role of this compound in cancer metabolism is another emerging area, as cancer cells often exhibit altered metabolic pathways that could be susceptible to its effects.
The antimicrobial properties of this compound, demonstrated by its ability to inhibit the growth of pathogens like Mycobacterium tuberculosis by targeting their propionate (B1217596) metabolism, highlight its importance in host-pathogen interactions. jci.orgnih.gov Further investigation into the effects of this compound on a wider range of pathogens could reveal novel antimicrobial strategies.
The potential for this compound to act as a signaling molecule, perhaps through post-translational modification of proteins, is another exciting frontier. The discovery of lysine (B10760008) "itaconylation" suggests that this metabolite may have regulatory functions that are yet to be fully appreciated. researchgate.net
Development of Novel Research Tools and Advanced Analytical Techniques for Comprehensive this compound Profiling
Advancements in our understanding of this compound are intrinsically linked to the development of more sophisticated research tools and analytical methods. The ability to accurately and sensitively measure this compound levels in different subcellular compartments and tissues is crucial for dissecting its biological roles.
Advanced Analytical Techniques:
Liquid chromatography-mass spectrometry (LC-MS) based methods, particularly those employing multiple reaction monitoring (MRM), have become the gold standard for the quantification of acyl-CoA species, including this compound. mdpi.comcreative-proteomics.comresearchgate.netbiorxiv.org Future developments in this area will likely focus on increasing sensitivity, throughput, and the ability to perform single-cell analyses. The development of stable isotope labeling techniques, such as Stable Isotope Labeling of Essential nutrients in cell Culture – Sub-cellular Fractionation (SILEC-SF), will enable more precise quantification of acyl-CoAs in different subcellular compartments. biorxiv.org
| Analytical Technique | Principle | Application for this compound |
| LC-MS/MS (MRM) | Separates molecules by liquid chromatography and detects specific mass-to-charge transitions. | Highly sensitive and specific quantification of this compound in complex biological samples. creative-proteomics.combiorxiv.org |
| High-Resolution MS (HRMS) | Provides highly accurate mass measurements, aiding in the identification of unknown metabolites. | Can be used for untargeted metabolomics to discover novel metabolites related to the itaconate pathway. |
| SILEC-SF | Uses stable isotope labeling to generate internal standards within cells for precise subcellular quantification. | Enables accurate measurement of this compound distribution between mitochondria and cytosol. biorxiv.org |
Novel Research Tools:
The development of novel research tools will be instrumental in elucidating the functions of this compound. Genetically encoded fluorescent biosensors, which have been successfully developed for itaconate, represent a promising avenue for visualizing the real-time dynamics of this compound in living cells and subcellular compartments. nih.govacs.orgnih.govacs.orggracebio.com Such tools would provide invaluable insights into the spatial and temporal regulation of this compound levels.
Chemoproteomic approaches, using bioorthogonal probes, have been employed to identify protein targets of itaconate. jci.orgresearchgate.netnomuraresearchgroup.com The design of similar probes for this compound could lead to the discovery of new enzymatic and non-enzymatic protein interactions, uncovering novel regulatory functions. These probes can be used to enrich and identify proteins that are covalently modified by or bind to this compound.
| Research Tool | Description | Potential for this compound Research |
| Genetically Encoded Biosensors | Proteins that change their fluorescence properties upon binding to a specific molecule. | Would allow for real-time imaging of this compound dynamics in live cells. nih.govacs.orgnih.govacs.orggracebio.com |
| Chemoproteomic Probes | Bioorthogonal chemical tools to identify protein-metabolite interactions. | Could be designed to specifically tag and identify proteins that bind to or are modified by this compound. jci.orgresearchgate.netnomuraresearchgroup.com |
| CRISPR-based Screens | Genome-wide screening to identify genes that influence a specific phenotype. | Could be used to uncover novel genes involved in this compound synthesis, degradation, and signaling. |
By embracing these future perspectives and leveraging cutting-edge technologies, the scientific community is well-positioned to unravel the full complexity of this compound's role in health and disease, paving the way for new therapeutic interventions.
Q & A
Q. What experimental methods are essential for identifying and characterizing Itaconyl-CoA in metabolic pathways?
this compound is identified via liquid chromatography-mass spectrometry (LC-MS/MS) due to its unique molecular weight (879.618 g/mol) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves its structural features, such as the O-glycosidic bond and CoA ester linkage . Metabolic pathway analysis requires isotopic tracing (e.g., 13C-labeled itaconate) to track its conversion to acetyl-CoA and pyruvate via enzymes like this compound hydratase (Ich) . Enzyme assays using purified Ich and citramalyl-CoA lyase (Ccl) confirm substrate specificity and kinetic parameters (e.g., Km for this compound) .
Q. How do researchers validate this compound’s role in bacterial itaconate metabolism?
Validation involves genetic knockout models (e.g., Pseudomonas aeruginosa lacking ich or ccl genes) to assess growth defects in itaconate-rich media . Comparative metabolomics (GC-MS or LC-MS) quantifies intermediates like citramalyl-CoA and acrylyl-CoA in wild-type vs. mutant strains . Enzyme activity assays under varying pH and temperature conditions identify optimal catalytic environments . Pathway confirmation also requires heterologous expression of Ich and Ccl in E. coli to test substrate promiscuity .
Q. What are the standard protocols for detecting this compound in biological samples?
- Extraction: Acidic methanol/water (80:20) extraction stabilizes CoA esters .
- Chromatography: Reverse-phase HPLC with a C18 column separates this compound from other thioesters .
- Detection: High-resolution MS (HRMS) in negative ion mode (m/z 878.123) with fragmentation thresholds optimized for CoA derivatives .
- Quantification: Isotope dilution using deuterated internal standards (e.g., d4-itaconyl-CoA) minimizes matrix effects .
Advanced Research Questions (ARQs)
Q. How can structural biology resolve contradictions in this compound’s interaction with methylmalonyl-CoA mutase (MUT)?
this compound inhibits MUT by forming a stable biradical adduct with the 5’-deoxyadenosyl moiety of adenosylcobalamin (AdoCbl) . X-ray crystallography (e.g., PDB ID: 8KHG) and cryo-EM reveal conformational changes in MUT’s active site upon this compound binding . Molecular dynamics (MD) simulations quantify bond strain and radical stability, explaining reduced MUT activity . Contradictory reports on inhibition potency (e.g., dose-dependent vs. irreversible effects) are addressed by comparing in vitro (purified MUT) and in vivo (hepatic cell models) systems .
Q. What experimental designs mitigate challenges in studying this compound’s redox activity?
- Radical trapping: Use of nitrosobenzene or TEMPO to quench transient radicals during MUT catalysis .
- EPR spectroscopy: Direct detection of this compound-induced biradicals in MUT under anaerobic conditions .
- Competitive assays: Co-incubation with propionyl-CoA or methylmalonyl-CoA to assess substrate preference .
- Metabolite profiling: Multi-omics integration (transcriptomics + metabolomics) identifies compensatory pathways in MUT-deficient models .
Q. How do researchers reconcile conflicting data on this compound’s metabolic toxicity?
Conflicting toxicity reports (e.g., bacterial tolerance vs. mammalian cell apoptosis) are analyzed through:
- Species-specific assays: Compare P. aeruginosa (itaconate-metabolizing) vs. human macrophages (itaconate-producing) .
- Substrate channeling: Fluorescence resonance energy transfer (FRET) probes track this compound flux in mitochondrial vs. cytosolic pools .
- Toxicokinetics: Dose-response studies in primary hepatocytes quantify LC50 values and metabolic diversion to β-oxidation pathways .
Q. What methodologies elucidate the evolutionary conservation of this compound metabolic enzymes?
- Phylogenetic analysis: Alignment of Ich and Ccl homologs across Proteobacteria and Actinobacteria identifies conserved catalytic residues (e.g., His-147 in PaIch) .
- Directed evolution: Random mutagenesis of ich genes selects for variants with enhanced activity toward non-natural substrates .
- Structural comparative biology: Overlay of Ich (PDB: 8KHG) with homologs (e.g., Yersinia pestis) highlights divergent substrate-binding pockets .
Methodological Challenges and Best Practices
Q. How should researchers address irreproducibility in this compound assays?
- ALCOA+ compliance: Ensure data are Attributable, Legible, Contemporaneous, Original, and Accurate .
- Pre-analytical variables: Standardize sample handling (e.g., freeze-thaw cycles ≤3) and storage (-80°C under nitrogen) .
- Inter-laboratory validation: Share protocols via platforms like Protocols.io and conduct round-robin trials for LC-MS/MS parameters .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
